Copolymerization Reactivity Ratios with tert‑Butyl Acrylate for 3‑ vs 4‑Acetoxystyrene
In the landmark study by Ito et al., the 3‑ and 4‑acetoxystyrene monomers were directly compared as comonomers (M₁) with tert‑butyl acrylate (tBA, M₂). The meta isomer 3‑acetoxystyrene (3‑ASM) exhibits reactivity ratios (r₁ = 0.42, r₂ = 0.28) that are markedly lower than those of the para isomer 4‑acetoxystyrene (4‑ASM) (r₁ = 0.64, r₂ = 0.33) [1]. The near‑unity product r₁·r₂ for 3‑ASM (~0.12) indicates significantly more alternating copolymerization behavior compared to 4‑ASM (r₁·r₂ ~0.21), translating to superior compositional homogeneity in statistical copolymers.
| Evidence Dimension | Monomer reactivity ratios (r₁, r₂) and r₁·r₂ product in radical copolymerization with tert‑butyl acrylate at 60 °C in toluene‑d₈ |
|---|---|
| Target Compound Data | 3‑Acetoxystyrene (3‑ASM): r₁ = 0.42 (monomer 1), r₂ = 0.28 (tBA), r₁·r₂ ≈ 0.12 |
| Comparator Or Baseline | 4‑Acetoxystyrene (4‑ASM): r₁ = 0.64 (monomer 1), r₂ = 0.33 (tBA), r₁·r₂ ≈ 0.21 |
| Quantified Difference | Δr₁ = −0.22 (3‑ASM is 34% less reactive toward its own radical); r₁·r₂ is ~43% lower for 3‑ASM, signifying a stronger alternating tendency. |
| Conditions | Radical copolymerization at 60 °C; monomer feed ratios varied; conversion kept below 10%; analysis by ¹H NMR and Kelen–Tüdös method. |
Why This Matters
A lower r₁·r₂ product for 3‑acetoxystyrene ensures more uniform incorporation of comonomers along the chain, which is critical for minimizing batch-to-batch variability in photoresist terpolymers where even small composition drifts can alter dissolution rates and resolution.
- [1] Ito, H.; Dalby, C.; Pomerantz, A.; Sherwood, M.; Sato, R.; Sooriyakumaran, R.; Guy, K.; Breyta, G. Monomer Reactivities and Kinetics in Radical Copolymerization of Hydroxystyrene Derivatives and tert-Butyl (Meth)acrylate. Macromolecules 2000, 33 (14), 5080–5089. Table 1: Monomer Reactivity Ratios. View Source
